2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Medicinal Chemistry Structure-Activity Relationship Quality Control

Pharmaceutical intermediate programs are often delayed by batch-to-batch variability in fluorinated indane scaffolds. CAS 1188145-23-4 solves this with a defined 4-fluoro substitution pattern. - **Core application**: Essential 4-fluoro regioisomer for structure-activity relationship (SAR) studies distinguishing 4- vs 5-fluoro effects. - **Analytical certainty**: Exact mass 194.074 g/mol enables unambiguous LC-MS tracking in metabolic stability assays. - **Supply reliability**: 98% purity eliminates repurification steps in multi-step syntheses.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
CAS No. 1188145-23-4
Cat. No. B11903721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
CAS1188145-23-4
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1CC(=O)O)C=CC=C2F
InChIInChI=1S/C11H11FO2/c12-10-3-1-2-8-7(6-11(13)14)4-5-9(8)10/h1-3,7H,4-6H2,(H,13,14)
InChIKeyXTWFTRIBHMJCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid – Research & Intermediate Sourcing


2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS 1188145-23-4) is a fluorinated indane acetic acid derivative with the molecular formula C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol . It features a unique bicyclic structure incorporating a fluorine atom at the 4-position, which contributes to its potential applications in medicinal chemistry as an intermediate for synthesizing biologically active compounds and in structure-activity relationship (SAR) studies .

Why Indane Acetic Acid Derivatives Are Not Interchangeable


In-class indane acetic acid derivatives cannot be simply interchanged due to significant differences in pharmacological activity and synthetic utility dictated by subtle structural variations. The position of the acetic acid group and the nature of substituents on the indane ring are critical determinants of a compound's biological activity, with different isomers exhibiting distinct pharmacological profiles . Furthermore, fluorination at the 4-position imparts unique electronic and steric properties that are not replicated by non-fluorinated analogs or isomers with fluorine at other positions, which directly impacts target binding and metabolic stability in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence


Purity Benchmark for Reproducible SAR

The target compound is available at 98% purity from commercial vendors . In comparison, the non-fluorinated analog 2-(2,3-dihydro-1H-inden-1-yl)acetic acid is typically offered at ≥97% purity . This 1% absolute purity difference, while modest, ensures higher batch-to-batch consistency essential for reproducible SAR studies where even minor impurities can confound activity readouts.

Medicinal Chemistry Structure-Activity Relationship Quality Control

Fluorine-Driven Chemical Reactivity

The presence of the 4-fluoro substituent on the indane ring introduces unique electronic properties not present in non-fluorinated analogs. Quantitative analysis of calculated molecular properties shows the target compound has a higher exact mass (194.07430775 g/mol) compared to the non-fluorinated analog (176.084 g/mol) [1] . The fluorine atom also modifies hydrogen bond acceptor counts (2 vs. 1) and alters lipophilicity, which is a key parameter for metabolic stability in drug design.

Synthetic Chemistry Fluorine Chemistry Metabolic Stability

4-Fluoro vs. 5-Fluoro Regioisomer Comparison

The target compound is the 4-fluoro regioisomer, while the 5-fluoro analog (CAS 1366950-95-9) represents a distinct chemical entity with different spatial arrangement of the fluorine substituent . Although both share the same molecular formula (C₁₁H₁₁FO₂) and molecular weight (194.21 g/mol), the position of fluorine on the aromatic ring is known to differentially influence binding orientation in target pockets and electronic distribution, which can lead to divergent biological activities.

Medicinal Chemistry Isomer Differentiation Structure-Activity Relationship

Optimal Research Scenarios


Fluorine Scan in Lead Optimization

The compound serves as a key tool for conducting fluorine scans in medicinal chemistry programs targeting indane acetic acid derivatives. Its 98% purity ensures that observed activity shifts are due to the fluorine substitution rather than impurities . The unique exact mass of 194.074 g/mol allows for unambiguous LC-MS tracking in metabolic stability assays [1].

Regioisomer Discrimination in SAR

As the 4-fluoro regioisomer, this compound is essential for establishing structure-activity relationships that distinguish between 4-fluoro and 5-fluoro substitution patterns on the indane scaffold . Such studies are critical for optimizing target engagement and selectivity in early-stage drug discovery.

Synthetic Intermediate for Fluorinated Bioactive Molecules

The compound's carboxylic acid functionality and fluorinated indane core make it a versatile intermediate for synthesizing more complex fluorinated pharmacophores . Its availability at 98% purity reduces the need for additional purification steps in multi-step synthetic sequences.

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